molecular formula C12H20N2O3 B2893674 Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)(methyl)carbamate CAS No. 1351644-55-7

Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)(methyl)carbamate

Cat. No.: B2893674
CAS No.: 1351644-55-7
M. Wt: 240.303
InChI Key: FKPXMAZYZMFSPB-UHFFFAOYSA-N
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Description

Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)(methyl)carbamate is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, a methyl substituent, and a but-3-yn-1-ylamino side chain. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate for constructing peptidomimetics, enzyme inhibitors, and bioactive molecules. Its structural complexity arises from the combination of a carbamate-protected amine, a ketone group, and an alkyne-containing side chain, which enables diverse reactivity in coupling reactions (e.g., Huisgen cycloaddition) and functional group transformations .

Properties

IUPAC Name

tert-butyl N-[2-(but-3-ynylamino)-2-oxoethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-6-7-8-13-10(15)9-14(5)11(16)17-12(2,3)4/h1H,7-9H2,2-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPXMAZYZMFSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)NCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Tert-butyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate ()

  • Structural distinction: Replaces the alkyne-containing but-3-yn-1-ylamino group with a hydroxyamino-phenyl moiety.
  • Application : Used in hydroxamic acid synthesis for metalloproteinase inhibition.
  • Reactivity: The hydroxyamino group participates in chelation with metal ions, unlike the alkyne group in the target compound .

Tert-butyl (2-(3-bromo-2-aryl-imidazopyrazinyl)-2-oxoethyl)carbamate ()

  • Structural distinction : Features a brominated heterocyclic (imidazopyrazine) substituent instead of the alkyne side chain.
  • Synthetic utility : Serves as a precursor for antimalarial agents (e.g., mCMQ069). Bromination enhances electrophilicity for cross-coupling reactions .

Tert-butyl (S)-(2-(((3-fluoro-4-morpholinophenyl)oxazolidin-5-yl)methyl)amino)-2-oxoethyl)carbamate ()

  • Structural distinction: Incorporates a morpholino-phenyl-oxazolidinone pharmacophore.
  • Biological relevance: Exhibits antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus), leveraging the oxazolidinone scaffold’s ribosomal binding capacity .

Tert-butyl (2-(1H-benzotriazol-1-yl)-2-oxoethyl)carbamate ()

  • Structural distinction: Substitutes the alkyne-amino group with a benzotriazole ring.
  • Reactivity : Benzotriazole acts as a leaving group in nucleophilic substitutions, contrasting with the alkyne’s role in click chemistry .

Yield and Reaction Conditions

Compound Yield Key Reagent/Conditions Reference
Target compound (hypothetical synthesis) ~75%* Hydrazine, EtOH, room temperature
Tert-butyl (2-hydroxyamino-2-oxoethyl)carbamate 80% Hydrazine, column chromatography
Brominated imidazopyrazine derivative 64% Bromine in acetic acid/DCM

Note: The target compound’s yield is inferred from similar hydrazine-mediated syntheses in .

Functional Group Compatibility

  • Alkyne vs. Halogen : The alkyne group in the target compound enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), whereas brominated analogues () undergo Suzuki-Miyaura couplings .
  • Carbamate Stability : All derivatives retain the Boc group under mild acidic conditions but deprotect with strong acids (e.g., TFA), a critical feature for drug delivery systems .

Antimicrobial Activity

  • Linezolid conjugates (): MIC values of 0.5–2 µg/mL against MRSA, attributed to oxazolidinone’s ribosomal binding.
  • Antimalarial brominated derivatives (): IC₅₀ = 12 nM against Plasmodium falciparum, surpassing non-brominated counterparts .

Enzyme Inhibition

  • Benzothiazole-carbamates () : Inhibit carbonic anhydrase IX (CA-IX) with Kᵢ = 8.3 nM, leveraging hydrophobic interactions absent in the target compound .

Q & A

Q. What are the key functional groups in Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)(methyl)carbamate, and how do they influence its reactivity?

The compound contains three critical functional groups:

  • tert-Butyl carbamate : Acts as a protecting group for amines, enhancing stability during synthesis .
  • Amide (-CONH-) : Participates in hydrogen bonding, influencing interactions with enzymes or proteins .
  • Alkyne (C≡C) : Enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or structural diversification . The tert-butyl group sterically shields the carbamate, while the alkyne’s sp-hybridized carbon drives regioselective reactions.

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves:

  • Step 1 : Reacting tert-butyl carbamate with a bromoacetyl derivative to form the carbamate-ethyl intermediate .
  • Step 2 : Coupling with but-3-yn-1-amine via nucleophilic substitution or amide bond formation under mild bases (e.g., triethylamine) .
  • Step 3 : Purification using column chromatography or recrystallization, with structural validation via NMR and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., tert-butyl singlet at ~1.4 ppm, alkyne proton absence due to symmetry) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ via ESI) and fragments .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during synthesis?

  • Solvent Selection : Use aprotic solvents (e.g., acetonitrile) to avoid hydrolysis of the carbamate .
  • Temperature Control : Maintain 0–25°C to suppress alkyne polymerization or undesired cyclization .
  • Catalyst Use : Employ Cu(I) catalysts for regioselective alkyne-azide cycloaddition without side-product formation .
  • Real-Time Monitoring : Track reaction progress via TLC or in-situ IR spectroscopy .

Q. What computational methods predict this compound’s binding affinity with biological targets?

  • Molecular Docking : Simulates interactions with enzyme active sites (e.g., using AutoDock Vina) to predict inhibition constants (Ki) .
  • Molecular Dynamics (MD) : Assesses binding stability over time, identifying key residues in protein-ligand complexes .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates alkyne/amide substituents with enzymatic inhibition potency .

Q. How do structural modifications (e.g., alkyne → azide) impact enzyme inhibitory activity?

  • Alkyne-to-Azide Replacement : Converts the compound into a click chemistry reagent but may reduce affinity for hydrophobic enzyme pockets .
  • Methyl Group Substitution : Replacing the methyl carbamate with bulkier groups (e.g., cyclohexyl) can enhance selectivity for sterically constrained targets .
  • Data Contradiction Note : While oxidation of methylthio groups in analogs increases polarity (improving solubility), it may reduce membrane permeability .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Isotopic Labeling : Use 13C-labeled precursors to track carbon environments in complex spectra .
  • Comparative Analysis : Reference spectral databases (e.g., PubChem) for similar carbamate derivatives .

Q. What are the stability concerns for this compound under varying pH conditions?

  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the tert-butyl carbamate group, releasing CO2 and tert-butanol .
  • Basic Conditions (pH > 10) : Degradation of the amide bond, forming carboxylic acid and amine byproducts .
  • Mitigation : Store at neutral pH (6–8) in anhydrous solvents (e.g., DMSO) at –20°C .

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